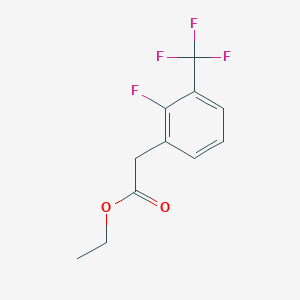

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl acetate moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate typically involves the esterification of 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-(2-fluoro-3-(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Fluorinated compounds have been widely studied for their biological activities. Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is particularly relevant in the development of pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance biological activity and metabolic stability.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antitumor properties. For instance, studies have shown that similar fluorinated derivatives can inhibit cancer cell growth effectively. This suggests potential use in developing anticancer agents .

Drug Development

The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties. This compound could serve as a precursor for synthesizing new drug candidates targeting various diseases, including inflammatory conditions and cancer .

Agricultural Applications

Fluorinated compounds are also explored for their efficacy as agrochemicals, particularly in herbicides and insecticides.

Herbicidal Activity

The compound has been investigated as part of formulations aimed at controlling weed populations. Its structural characteristics may contribute to enhanced herbicidal activity against resistant weed species .

Insecticidal Properties

Insecticides containing fluorinated moieties have shown improved performance in pest control. This compound may be utilized in developing new insecticidal formulations that are more effective and environmentally friendly .

Material Science

Fluorinated compounds are known for their unique physical and chemical properties, which can be advantageous in material science.

Synthesis of Functional Materials

The compound can be used in the synthesis of advanced materials with specific functionalities, such as hydrophobic coatings or high-performance polymers. The incorporation of trifluoromethyl groups often leads to materials with enhanced thermal stability and chemical resistance .

Catalysis

This compound may serve as a catalyst or catalyst precursor in various organic reactions, leveraging its unique electronic properties to facilitate chemical transformations .

Case Studies

Mecanismo De Acción

The mechanism by which Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(2-chloro-3-(trifluoromethyl)phenyl)-acetate

- Ethyl 2-(2-bromo-3-(trifluoromethyl)phenyl)-acetate

- Ethyl 2-(2-fluoro-3-(difluoromethyl)phenyl)-acetate

Uniqueness

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is unique due to the specific arrangement of fluoro and trifluoromethyl groups on the phenyl ring. This configuration can significantly impact the compound’s chemical reactivity, physical properties, and biological activity compared to its analogs. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effects, which can enhance the compound’s stability and resistance to metabolic degradation.

Actividad Biológica

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is an organic compound belonging to the class of fluorinated aromatic esters. Its unique structure, characterized by a trifluoromethyl group and a fluorine atom on a phenyl ring, contributes to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉F₄O₂

- Molecular Weight : Approximately 250.19 g/mol

- IUPAC Name : Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetate

The presence of the trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable candidate in drug design and synthesis.

The biological activity of this compound is largely influenced by its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can significantly affect the compound's binding affinity and selectivity towards various enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of various fluorinated compounds, including this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on tumor cell lines, indicating potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (triple-negative breast cancer) | 0.126 | Induces apoptosis |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Standard chemotherapy agent |

In a comparative study, this compound exhibited a more favorable selectivity index against cancer cells compared to traditional chemotherapeutics, highlighting its potential in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that the incorporation of trifluoromethyl groups can enhance the anti-inflammatory activity of certain compounds by modulating signaling pathways involved in inflammation . Further research is required to elucidate the specific pathways affected by this compound.

Applications in Drug Design

This compound serves as a bioisostere in drug design, where it can mimic other functional groups due to its electronic properties. This characteristic allows for the development of novel therapeutics with improved pharmacokinetic profiles. The compound's stability and resistance to metabolic degradation make it an attractive candidate for further exploration in medicinal chemistry .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated a significant reduction in cell viability at low concentrations (IC50 = 0.126 µM), suggesting potent anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Toxicity Assessment : A subacute toxicity study conducted on healthy mice demonstrated that high doses of the compound did not result in significant adverse effects, indicating a favorable safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-2-17-9(16)6-7-4-3-5-8(10(7)12)11(13,14)15/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVVGFPCBCTAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.